molecular formula C17H9Cl4F3N2O2S B2604266 5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole CAS No. 400088-06-4

5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B2604266
CAS No.: 400088-06-4
M. Wt: 504.13
InChI Key: KAKCACINAYALFS-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a pyrazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms and the pyrazole ring can enhance binding affinity to biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The unique structural features allow for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Halogenation: Introduction of chlorine atoms can be done using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N).

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the pyrazole ring or halogen atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated or reduced pyrazole derivatives.

    Substitution: Aryl-substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-1-phenyl-4-(methylsulfonyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.

    1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole: Lacks the 3,4-dichlorophenyl group, which may influence its binding affinity and selectivity.

Uniqueness

The unique combination of halogen atoms and the trifluoromethyl group in 5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl4F3N2O2S/c1-29(27,28)14-7-25-26(15(14)8-2-3-10(18)11(19)4-8)16-12(20)5-9(6-13(16)21)17(22,23)24/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKCACINAYALFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl4F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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